Cas no 1698950-05-8 (5-(thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine)

5-(thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine structure
1698950-05-8 structure
商品名:5-(thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine
CAS番号:1698950-05-8
MF:C10H13N3S
メガワット:207.295320272446
CID:6451989
PubChem ID:103314779

5-(thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine 化学的及び物理的性質

名前と識別子

    • 5-(thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine
    • Imidazo[1,2-a]pyrimidine, 1,2,3,5,6,7-hexahydro-5-(2-thienyl)-
    • インチ: 1S/C10H13N3S/c1-2-9(14-7-1)8-3-4-11-10-12-5-6-13(8)10/h1-2,7-8H,3-6H2,(H,11,12)
    • InChIKey: MCVKXBITWZXPED-UHFFFAOYSA-N
    • ほほえんだ: C12NCCN1C(C1SC=CC=1)CCN=2

じっけんとくせい

  • 密度みつど: 1.45±0.1 g/cm3(Predicted)
  • ふってん: 341.1±52.0 °C(Predicted)
  • 酸性度係数(pKa): 13.55±0.40(Predicted)

5-(thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1118717-1.0g
5-(thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1698950-05-8
1g
$1543.0 2023-06-09
Enamine
EN300-1118717-1g
5-(thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1698950-05-8 95%
1g
$1200.0 2023-10-27
Enamine
EN300-1118717-0.25g
5-(thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1698950-05-8 95%
0.25g
$1104.0 2023-10-27
Enamine
EN300-1118717-5g
5-(thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1698950-05-8 95%
5g
$3479.0 2023-10-27
Enamine
EN300-1118717-10.0g
5-(thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1698950-05-8
10g
$6635.0 2023-06-09
Enamine
EN300-1118717-2.5g
5-(thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1698950-05-8 95%
2.5g
$2351.0 2023-10-27
Enamine
EN300-1118717-0.05g
5-(thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1698950-05-8 95%
0.05g
$1008.0 2023-10-27
Enamine
EN300-1118717-10g
5-(thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1698950-05-8 95%
10g
$5159.0 2023-10-27
Enamine
EN300-1118717-0.1g
5-(thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1698950-05-8 95%
0.1g
$1056.0 2023-10-27
Enamine
EN300-1118717-0.5g
5-(thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
1698950-05-8 95%
0.5g
$1152.0 2023-10-27

5-(thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidine 関連文献

5-(thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo1,2-apyrimidineに関する追加情報

5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine: A Comprehensive Overview

The compound 5-(thiophen-2-yl)-imidazo[1,2-a]pyrimidine, with the CAS number 1698950-05-8, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of imidazo[1,2-a]pyrimidines, which are known for their unique structural properties and potential applications in drug discovery. The presence of a thiophene ring at the 5-position introduces additional electronic and steric effects that can influence the compound's reactivity and biological activity.

Recent studies have highlighted the potential of imidazo[1,2-a]pyrimidine derivatives as scaffolds for developing novel therapeutic agents. For instance, researchers have explored the ability of these compounds to modulate various cellular pathways involved in inflammation and cancer. The thiophene moiety in 5-(thiophen-2-yl)-imidazo[1,2-a]pyrimidine has been shown to enhance the compound's stability and bioavailability, making it a promising candidate for further preclinical testing.

In terms of synthesis, the preparation of 5-(thiophen-2-yl)-imidazo[1,2-a]pyrimidine typically involves a multi-step process that includes condensation reactions and cyclization. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high yields. This approach not only simplifies the synthesis but also aligns with green chemistry principles by reducing energy consumption and waste generation.

The structural versatility of imidazo[1,2-a]pyrimidines has led to their exploration in various applications beyond pharmacology. For example, these compounds have been investigated as potential candidates for optoelectronic materials due to their conjugated π-systems. The incorporation of a thiophene ring in 5-(thiophen-2-yl)-imidazo[1,2-a]pyrimidine further enhances its electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

From a biological standpoint, recent research has focused on evaluating the anti-inflammatory and anti-cancer properties of 5-(thiophen-2-yl)-imidazo[1,2-a]pyrimidine. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and induce apoptosis in cancer cells. These findings suggest that the compound could serve as a lead molecule for developing targeted therapies against chronic inflammatory diseases and malignancies.

In conclusion, 5-(thiophen-2-yl)-imidazo[1,2-a]pyrimidine, with its unique structure and diverse functional groups, represents a valuable addition to the arsenal of heterocyclic compounds. Its potential applications span across drug discovery, materials science, and beyond. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both therapeutic development and technological innovations.

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